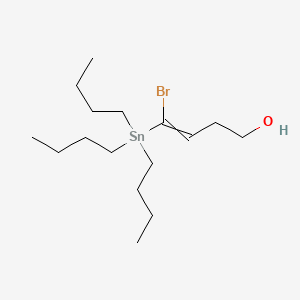![molecular formula C17H23NO3 B12592192 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate CAS No. 583873-03-4](/img/structure/B12592192.png)
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is an organic compound with a complex structure that includes an ethyl group, a formylphenyl group, and a pentyl prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate typically involves multiple steps. One common method is the reaction of 4-formylphenylamine with ethyl bromide to form ethyl(4-formylphenyl)amine. This intermediate is then reacted with 5-bromopentyl prop-2-enoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of potassium carbonate.
Major Products
Oxidation: 5-[Ethyl(4-carboxyphenyl)amino]pentyl prop-2-enoate.
Reduction: 5-[Ethyl(4-hydroxyphenyl)amino]pentyl prop-2-enoate.
Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The prop-2-enoate moiety can participate in Michael addition reactions, further modifying biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl group but differs in the boronic acid moiety.
Ethyl acrylate: Contains the prop-2-enoate group but lacks the formylphenyl and ethylamino groups.
Uniqueness
5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
583873-03-4 |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
5-(N-ethyl-4-formylanilino)pentyl prop-2-enoate |
InChI |
InChI=1S/C17H23NO3/c1-3-17(20)21-13-7-5-6-12-18(4-2)16-10-8-15(14-19)9-11-16/h3,8-11,14H,1,4-7,12-13H2,2H3 |
Clave InChI |
YBZSUBHFUJMOTO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCCOC(=O)C=C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
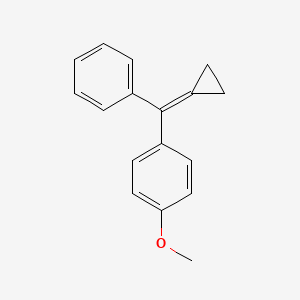
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

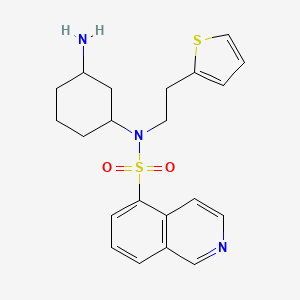
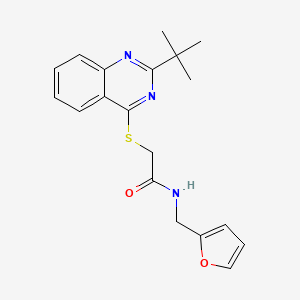


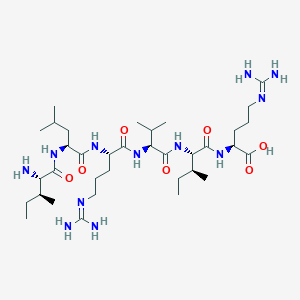
propanedinitrile](/img/structure/B12592176.png)

